(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound is a thiazolidinone derivative characterized by a Z-configured benzylidene group, a 3-(3-methoxypropyl) substituent, and a 2-thioxo moiety. Its structure includes a pyrazole ring substituted with a 4-(butylsulfanyl)phenyl group at position 3 and a phenyl group at position 1. The molecule’s complexity arises from the interplay of electron-withdrawing (thioxo) and electron-donating (methoxypropyl) groups, which influence its physicochemical properties and reactivity .
Properties
Molecular Formula |
C27H29N3O2S3 |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S3/c1-3-4-17-34-23-13-11-20(12-14-23)25-21(19-30(28-25)22-9-6-5-7-10-22)18-24-26(31)29(27(33)35-24)15-8-16-32-2/h5-7,9-14,18-19H,3-4,8,15-17H2,1-2H3/b24-18- |
InChI Key |
BHJJZRIYYHEWMX-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-ones are known for their potential as therapeutic agents against various diseases, including cancer, diabetes, and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The compound features a thiazolidinone core substituted with a pyrazole moiety and a butylsulfanyl group. The synthesis of thiazolidinones typically involves the condensation of isothiocyanates with carbonyl compounds or the cyclization of appropriate precursors. The presence of specific substituents can significantly influence the biological activity of these compounds.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. For instance, a study highlighted that thiazolidinone compounds exhibit significant inhibitory effects on tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Study : A derivative similar to the compound was evaluated for its anticancer activity against human breast cancer cells (MCF-7). The results showed an IC50 value of 10 µM, indicating potent cytotoxicity compared to control groups .
Antidiabetic Activity
Thiazolidinones are recognized for their role as antidiabetic agents, particularly through their action as PPARγ agonists. These compounds improve insulin sensitivity and glucose metabolism. The compound under review may exhibit similar properties due to its structural characteristics.
Research Findings : A recent study demonstrated that thiazolidinone derivatives can lower blood glucose levels in diabetic rats, suggesting their potential use in managing diabetes mellitus . The mechanism involves enhancing insulin signaling pathways and reducing hepatic glucose production.
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been documented against a range of pathogens, including bacteria and fungi. The presence of the butylsulfanyl group in this compound may enhance its lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.
Experimental Data : In vitro studies revealed that similar thiazolidinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their substituents. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is . The structure contains a thiazolidinone core, which is known for its diverse biological activities. The presence of the butylsulfanyl and phenyl groups enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including resistant strains like MRSA. Research demonstrated that modifications to the phenyl ring can enhance antibacterial activity, with minimum inhibitory concentration (MIC) values reaching as low as 2 µg/mL for some derivatives .
Anti-inflammatory Properties
Compounds with thiazolidinone structures are often investigated for their anti-inflammatory effects. The presence of specific substituents can modulate the compound's interaction with inflammatory pathways. A related study highlighted the potential of thiazolidinones in inhibiting pro-inflammatory cytokines, suggesting that the compound could serve as a lead for developing new anti-inflammatory drugs .
Anticancer Potential
Thiazolidinones have been explored for their anticancer properties, particularly due to their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with various cellular targets involved in cancer progression. Case studies have reported that similar compounds can inhibit tumor growth in vitro and in vivo models, making them promising candidates for further development .
Antioxidant Activity
The antioxidant properties of thiazolidinones are also noteworthy. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated that those with a butylsulfanyl group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a standard disk diffusion method to assess efficacy, revealing that modifications to the substituents significantly influenced the antimicrobial potency .
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments assessed the anti-inflammatory effects of a related thiazolidinone compound on human macrophages. The results showed a marked reduction in TNF-alpha production when treated with the compound, indicating its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Properties
A recent investigation into thiazolidinone derivatives highlighted their ability to induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis rates, concluding that specific structural features significantly enhance anticancer activity .
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s structural complexity enables diverse reactivity:
2.1 Hydrolysis of the Thiazolidinone Ring
-
The thiazolidinone ring undergoes hydrolysis under acidic/basic conditions to form thiols or thiolactones, depending on pH .
2.2 Substitution at the Pyrazole Moiety
-
The pyrazole ring may participate in electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) to modify its aromatic substituents .
2.3 Reactions at the Butylsulfanyl Group
-
Oxidation of the sulfanyl group (–S–) to sulfinyl (–SO–) or sulfonyl (–SO₂–).
-
Nucleophilic displacement (e.g., alkylation or acylation) at sulfur .
2.4 Reactivity of the Methoxypropyl Chain
-
The 3-methoxypropyl group can undergo ether cleavage (e.g., via acid-catalyzed hydrolysis) or nucleophilic substitution.
Reaction Mechanisms and Optimization
3.1 Synthesis Yield and Purity
3.2 Critical Parameters
-
Temperature : Reaction rates increase with temperature (e.g., 70°C for one-pot synthesis) .
-
Catalysts : Acid/base catalysts (e.g., acetic acid, sodium acetate) or organocatalysts (e.g., DSDABCOC) .
3.3 Industrial Scalability
-
Continuous flow reactors may be employed for large-scale production, enhancing yield and reducing reaction times .
Stability and Reactivity Trends
4.1 Functional Group Interactions
-
The thiazolidinone core and pyrazole moiety enable hydrogen bonding and hydrophobic interactions, influencing stability .
-
The butylsulfanyl group enhances lipophilicity, affecting solubility and bioavailability.
4.2 Degradation Pathways
-
Oxidative degradation of the sulfanyl group under harsh conditions (e.g., strong oxidizers).
-
Ring-opening of the thiazolidinone under acidic conditions .
Comparative Analysis with Analogues
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the thiazolidinone core but differ in substituents on the pyrazole ring, alkyl chains, and peripheral functional groups. Below is a detailed comparison:
Substituent Variations
Key Observations :
- Electron Effects: The butylsulfanyl group in the target compound introduces moderate electron-donating properties compared to the stronger electron-donating methoxy/isobutoxy groups in and .
Spectroscopic and Structural Insights
- NMR Analysis : highlights that substituent positioning (e.g., butylsulfanyl vs. methoxy) alters chemical shifts in regions A (positions 39–44) and B (positions 29–36) of analogous compounds. For the target compound, the butylsulfanyl group likely induces upfield shifts in region A due to reduced electron density compared to methoxy analogs.
- Crystallography: No single-crystal data are available for the target compound, but analogs in and exhibit planar thiazolidinone cores with dihedral angles of 5–10° between the pyrazole and thiazolidinone rings .
Physicochemical Properties
| Property | Target Compound | ||
|---|---|---|---|
| LogP (Predicted) | 4.2 | 4.8 | 5.1 |
| Aqueous Solubility (µg/mL) | ~15 | ~8 | ~5 |
| Thermal Stability (°C) | 180–190 | 170–180 | 190–200 |
Notable Trends:
Research Findings and Implications
Structure-Activity Relationship (SAR): While biological data are sparse, suggests that Z-configuration and 2-thioxo groups enhance binding to enzymes like cyclooxygenase-2 (COX-2). The target compound’s butylsulfanyl group could modulate selectivity compared to phenylamino analogs.
Spectroscopic Utility: NMR shifts in regions A/B ( ) provide a template for verifying substituent positions in novel derivatives.
Preparation Methods
Preparation of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole core is synthesized via a Vilsmeier-Haack reaction. A mixture of 4-(butylsulfanyl)acetophenone (1.0 equiv) and phenylhydrazine (1.2 equiv) undergoes cyclization in acetic acid at 110°C for 6 hours, yielding 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole. Subsequent formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C produces the aldehyde intermediate (78% yield).
Table 1: Reaction Conditions for Pyrazole Intermediate
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Acetic acid | 110°C | 6 h | 85% |
| Formylation | POCl₃, DMF | 0–5°C | 2 h | 78% |
Synthesis of 3-(3-Methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
The thiazolidinone ring is constructed via a [2+3] cyclocondensation. 3-Methoxypropylamine (1.2 equiv) reacts with carbon disulfide (CS₂) in alkaline ethanol (pH 10–12) at 50°C for 3 hours, forming a dithiocarbamate intermediate. Subsequent cyclization with ethyl 2-bromoacetate (1.0 equiv) in tetrahydrofuran (THF) at reflux for 8 hours yields the thiazolidinone (72% yield).
Equation 1 :
Knoevenagel Condensation for Methylidene Bridge Formation
The Z-configured methylidene linker is introduced via Knoevenagel condensation. A mixture of 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one (1.0 equiv) and 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (1.1 equiv) is refluxed in ethanol with piperidine (10 mol%) as a catalyst. The reaction proceeds at 80°C for 12 hours, achieving 65% yield of the target compound.
Key Considerations :
-
Solvent : Ethanol enhances electrophilicity of the aldehyde.
-
Catalyst : Piperidine facilitates enolate formation.
-
Stereoselectivity : The Z-configuration is favored due to steric hindrance from the pyrazole’s phenyl group.
Table 2: Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temperature | Time | Yield (Z:E) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80°C | 12 h | 65% (9:1) |
| DBU | Toluene | 100°C | 8 h | 58% (7:1) |
Alternative Synthetic Routes
Solid-Phase Synthesis for Scalability
A Tentagel Rink resin-bound approach is employed for high-throughput synthesis. The thiazolidinone core is assembled on resin via sequential coupling of 3-methoxypropylamine and bromoacetate, followed by cleavage with trifluoroacetic acid (TFA). Subsequent Knoevenagel condensation in solution phase achieves 60% overall yield.
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 120°C) reduces reaction time for the cyclocondensation step from 8 hours to 30 minutes, improving yield to 70%.
Challenges and Optimization Strategies
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves Z/E isomers.
-
Byproducts : Over-condensation products are minimized by controlling aldehyde stoichiometry.
-
Scale-Up : Continuous flow reactors enhance reproducibility for gram-scale synthesis.
Analytical Characterization
Key Data :
Q & A
Basic: What are the key synthetic methodologies for constructing the thiazolidinone core and pyrazole substituents in this compound?
Answer:
The synthesis involves multi-step reactions:
- Thiazolidinone formation : React thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux, followed by recrystallization to isolate the Z-configuration product .
- Pyrazole functionalization : Introduce the butylsulfanylphenyl group via condensation of 1,5-diarylpyrazole precursors with appropriate aldehydes or ketones. For example, reactions with 4-(butylsulfanyl)benzaldehyde under acidic conditions can yield the desired pyrazole intermediate .
- Coupling steps : Use Knoevenagel condensation to link the pyrazole and thiazolidinone moieties, ensuring stereochemical control of the benzylidene group .
Basic: How is the Z-configuration of the benzylidene group confirmed experimentally?
Answer:
- X-ray crystallography : Resolve the crystal structure to unambiguously determine the Z-configuration, as demonstrated for analogous thiazolidinones in .
- NMR analysis : Compare coupling constants () of vinylic protons; Z-isomers typically exhibit smaller values (e.g., Hz) due to restricted rotation .
Advanced: What strategies optimize reaction yields when introducing sterically hindered substituents (e.g., butylsulfanylphenyl)?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions involving aromatic aldehydes .
- Stepwise vs. one-pot synthesis : Isolate intermediates (e.g., pyrazole-carboxamides) to reduce side reactions, as shown in multi-step protocols for structurally complex heterocycles .
Advanced: How are computational methods (e.g., DFT) used to resolve contradictions between experimental and theoretical data on molecular geometry?
Answer:
- DFT modeling : Compare optimized geometries (bond lengths, dihedral angles) with X-ray crystallographic data. For example, deviations <0.1 Å in bond lengths validate computational models .
- Electron density analysis : Map electrostatic potentials to explain reactivity differences, such as nucleophilic attack sites on the thiazolidinone ring .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the methoxypropyl chain (δ ~3.3 ppm for OCH₃) and pyrazole protons (δ ~6.5–8.0 ppm) .
- HRMS : Confirm molecular ion peaks with <5 ppm mass error .
Advanced: How do researchers design assays to evaluate antimicrobial activity?
Answer:
- Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
- Species-specific screening : Reference data tables (e.g., Table 1 in ) to prioritize pathogens based on compound substituents.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
|---|---|---|
| Analog A | 8 | 32 |
| Analog B | 16 | 64 |
Advanced: What methodologies assess the compound’s stability under varying pH and light conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Photostability testing : Use ICH Q1B guidelines with UV light (320–400 nm) and analyze changes in UV-Vis spectra .
Basic: How is the thione (C=S) group’s reactivity exploited for derivatization?
Answer:
- Oxidation : Treat with H₂O₂ or mCPBA to generate sulfoxide/sulfone derivatives, characterized by S=O stretches in IR (~1050 cm⁻¹) .
- Nucleophilic substitution : React with alkyl halides to form thioether bonds, enhancing solubility or bioactivity .
Advanced: How are molecular docking studies applied to predict target interactions?
Answer:
- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV based on structural homology with active analogs .
- Docking software : Use AutoDock Vina with Lamarckian GA parameters. Validate poses with MD simulations (e.g., 100 ns trajectories) .
Basic: What are the safety protocols for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
